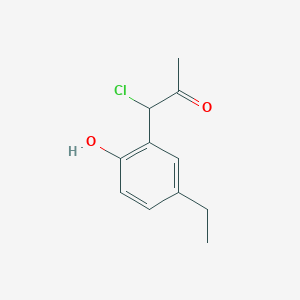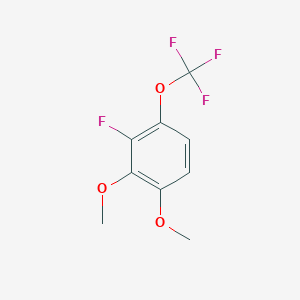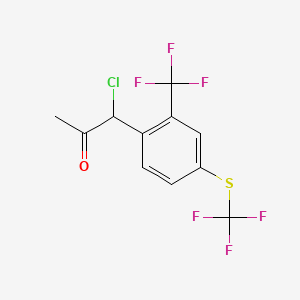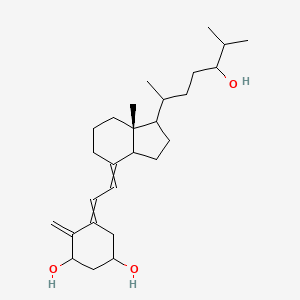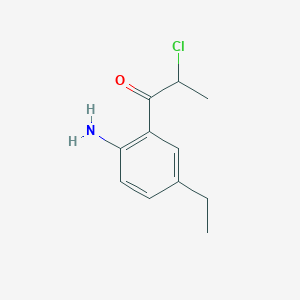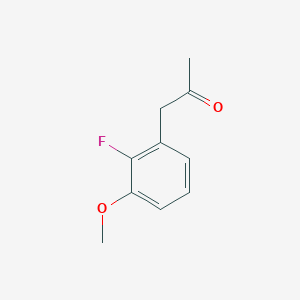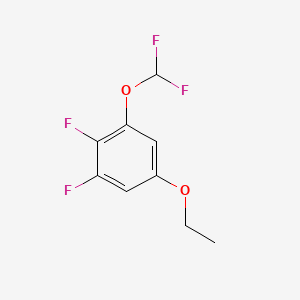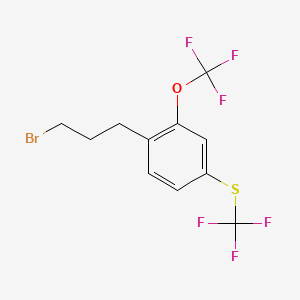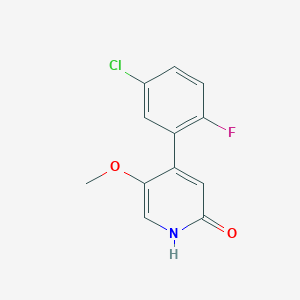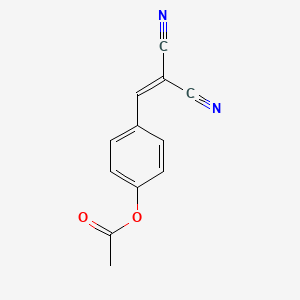
4-(2,2-Dicyanovinyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dicyanovinyl)phenyl acetate is an organic compound characterized by the presence of a phenyl ring substituted with a dicyanovinyl group and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanovinyl)phenyl acetate typically involves the reaction of 4-formylphenyl acetate with malononitrile in the presence of a base, such as piperidine, through a Knoevenagel condensation reaction . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(2,2-Dicyanovinyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanovinyl group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various halogenated or nitrated derivatives.
科学的研究の応用
4-(2,2-Dicyanovinyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 4-(2,2-Dicyanovinyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The dicyanovinyl group can participate in electron-withdrawing interactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and cellular processes, depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-(2,2-Dicyanovinyl)phenyl (2,5-dichlorophenoxy)acetate
- 1-(2,2-Dicyanovinyl)-2,5-dimethoxybenzene
Uniqueness
Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis .
特性
CAS番号 |
19310-87-3 |
|---|---|
分子式 |
C12H8N2O2 |
分子量 |
212.20 g/mol |
IUPAC名 |
[4-(2,2-dicyanoethenyl)phenyl] acetate |
InChI |
InChI=1S/C12H8N2O2/c1-9(15)16-12-4-2-10(3-5-12)6-11(7-13)8-14/h2-6H,1H3 |
InChIキー |
YFUZLOBPZJYAHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


